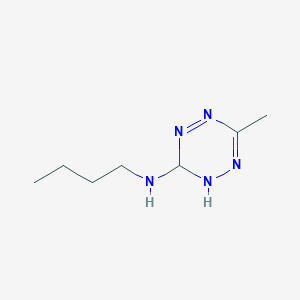
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: is a heterocyclic compound containing a tetrazine ring
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde: is an organic compound featuring a benzaldehyde core substituted with two prop-2-en-1-ylsulfanyl groups
Métodos De Preparación
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the tetrazine ring.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The preparation of 2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-ylthiol in the presence of a base. The reaction is typically carried out under inert conditions to prevent oxidation .
Análisis De Reacciones Químicas
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound can participate in several types of reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the synthesis of novel materials with unique properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
This compound is used in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of new materials with specific functionalities.
Mecanismo De Acción
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways depend on the specific application and target.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
The mechanism of action involves the formation of reactive intermediates that can interact with other molecules, leading to desired chemical transformations .
Comparación Con Compuestos Similares
N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
Similar compounds include other tetrazine derivatives, which may have different substituents but share the tetrazine core. These compounds can have varying biological and chemical properties.
2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde
Similar compounds include other benzaldehyde derivatives with different substituents. The unique combination of prop-2-en-1-ylsulfanyl groups distinguishes this compound from others, providing specific reactivity and applications .
Propiedades
Número CAS |
832112-57-9 |
|---|---|
Fórmula molecular |
C7H15N5 |
Peso molecular |
169.23 g/mol |
Nombre IUPAC |
N-butyl-3-methyl-1,6-dihydro-1,2,4,5-tetrazin-6-amine |
InChI |
InChI=1S/C7H15N5/c1-3-4-5-8-7-11-9-6(2)10-12-7/h7-8,11H,3-5H2,1-2H3 |
Clave InChI |
IYPAKYSJENPCJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1NN=C(N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
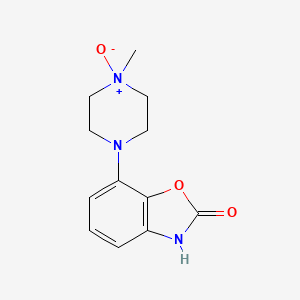
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
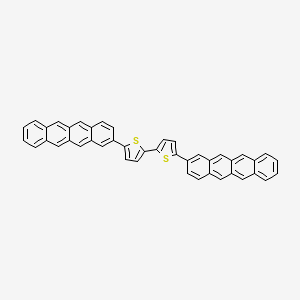
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
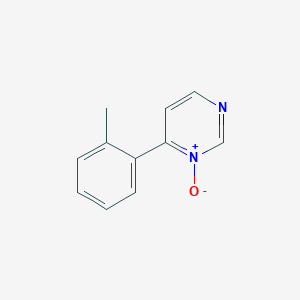
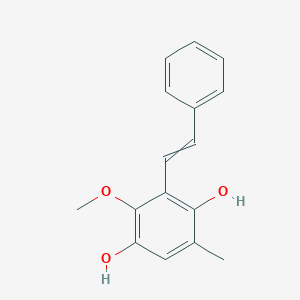
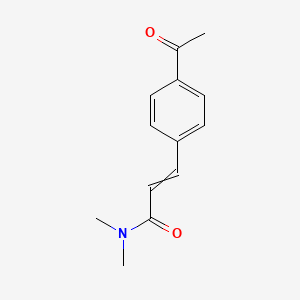
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
